Cas no 1557083-04-1 (6-Bromo-2,3,4-trimethyl-1,8-naphthyridine)

6-Bromo-2,3,4-trimethyl-1,8-naphthyridine is a brominated naphthyridine derivative with a trimethyl-substituted aromatic core. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromine moiety and stable naphthyridine framework. The presence of methyl groups at the 2, 3, and 4 positions enhances steric and electronic properties, making it useful for further functionalization via cross-coupling or nucleophilic substitution reactions. Its well-defined structure and high purity ensure reproducibility in synthetic applications. This compound is primarily employed in the development of heterocyclic compounds with potential biological activity. Proper handling under inert conditions is recommended due to its sensitivity to moisture and light.
6-Bromo-2,3,4-trimethyl-1,8-naphthyridine structure
1557083-04-1 structure
Product name:6-Bromo-2,3,4-trimethyl-1,8-naphthyridine
CAS No:1557083-04-1
MF:C11H11BrN2
MW:251.122441530228
CID:5039138

6-Bromo-2,3,4-trimethyl-1,8-naphthyridine Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-2,3,4-trimethyl-1,8-naphthyridine
    • Inchi: 1S/C11H11BrN2/c1-6-7(2)10-4-9(12)5-13-11(10)14-8(6)3/h4-5H,1-3H3
    • InChI Key: NLHQHSKAZULGID-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C2C(=C1)C(C)=C(C)C(C)=N2

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 210
  • Topological Polar Surface Area: 25.8
  • XLogP3: 3.3

6-Bromo-2,3,4-trimethyl-1,8-naphthyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A291057-1g
6-Bromo-2,3,4-trimethyl-1,8-naphthyridine
1557083-04-1 97%
1g
$580.0 2024-04-23
Chemenu
CM231883-1g
6-Bromo-2,3,4-trimethyl-1,8-naphthyridine
1557083-04-1 97%
1g
$542 2021-08-04
Chemenu
CM231883-5g
6-Bromo-2,3,4-trimethyl-1,8-naphthyridine
1557083-04-1 97%
5g
$1127 2021-08-04
Chemenu
CM231883-10g
6-Bromo-2,3,4-trimethyl-1,8-naphthyridine
1557083-04-1 97%
10g
$1543 2021-08-04
Chemenu
CM231883-1g
6-Bromo-2,3,4-trimethyl-1,8-naphthyridine
1557083-04-1 97%
1g
$*** 2023-03-30

Additional information on 6-Bromo-2,3,4-trimethyl-1,8-naphthyridine

Introduction to 6-Bromo-2,3,4-trimethyl-1,8-naphthyridine (CAS No. 1557083-04-1)

6-Bromo-2,3,4-trimethyl-1,8-naphthyridine, identified by its Chemical Abstracts Service (CAS) number 1557083-04-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the naphthyridine class, a structural motif known for its broad spectrum of biological activities and utility in drug development. The presence of a bromine substituent at the 6-position, combined with methyl groups at the 2-, 3-, and 4-positions, imparts unique electronic and steric properties that make this molecule a versatile scaffold for synthetic applications.

The naphthyridine core is a fused bicyclic system consisting of a pyridine and a pyrimidine ring, which is often modified to enhance pharmacological properties. In particular, 6-Bromo-2,3,4-trimethyl-1,8-naphthyridine has been explored as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its brominated nature allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of diverse molecular architectures.

Recent advancements in medicinal chemistry have highlighted the importance of 6-Bromo-2,3,4-trimethyl-1,8-naphthyridine in the development of novel pharmacophores. For instance, studies have demonstrated its utility in designing small-molecule inhibitors targeting enzyme-catalyzed processes relevant to inflammatory and infectious diseases. The methyl substituents at the 2-, 3-, and 4-positions contribute to optimal binding interactions with biological targets by modulating steric hindrance and electronic distribution.

One notable area of research involves the application of 6-Bromo-2,3,4-trimethyl-1,8-naphthyridine in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is often associated with cancer and inflammatory disorders. The naphthyridine scaffold has shown promise in disrupting aberrant signaling by competing with ATP binding or modulating enzyme conformation. The bromine atom serves as a handle for introducing further modifications that enhance binding affinity and selectivity.

In addition to its role in kinase inhibition research, 6-Bromo-2,3,4-trimethyl-1,8-naphthyridine has been explored in the development of antimicrobial agents. The structural features of this compound allow it to interact with bacterial enzymes or DNA gyrase, inhibiting essential cellular processes. Preliminary studies suggest that derivatives of this scaffold exhibit promising activity against multidrug-resistant pathogens, underscoring their potential as next-generation antibiotics.

The synthesis of 6-Bromo-2,3,4-trimethyl-1,8-naphthyridine typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include cyclization reactions to form the naphthyridine core followed by selective bromination and methylation at designated positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.

The pharmaceutical industry has taken note of 6-Bromo-2,3,4-trimethyl-1,8-naphthyridine due to its structural versatility and potential therapeutic value. Several academic institutions and biotechnology companies have incorporated this compound into their drug discovery programs as a building block for novel therapeutics. Its ability to undergo further chemical modifications makes it an attractive candidate for high-throughput screening campaigns aimed at identifying new bioactive molecules.

From a computational chemistry perspective,6-Bromo-2,3,4-trimethyl,1,8-naphthyridine has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These studies provide insights into how structural modifications can optimize binding affinity and selectivity. For example,density functional theory (DFT) calculations have been employed to analyze electron density distributions around key functional groups within the molecule.

The role of 6-Bromo,2,3,4-trimethyl,1,8-naphthyridine in material science is also emerging as an area of interest. Its rigid bicyclic structure makes it suitable for incorporation into polymers or coordination complexes with unique electronic properties. Such materials could find applications in optoelectronics or catalysis where precise control over molecular architecture is essential.

In conclusion,6-Bromo,2,3,4-trimethyl,1,8-naphthyridine (CAS No.,1557083,-04,-1) represents a significant compound in modern chemical research with far-reaching implications across pharmaceuticals, material science,and beyond. Its unique structural features enable diverse applications, making it indispensable for researchers seeking innovative solutions for complex biological challenges.

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Amadis Chemical Company Limited
(CAS:1557083-04-1)6-Bromo-2,3,4-trimethyl-1,8-naphthyridine
A1001138
Purity:99%
Quantity:1g
Price ($):522.0